3-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}propan-1-ol
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Overview
Description
3-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}propan-1-ol is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pyridazine ring, which is further linked to a propanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}propan-1-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl ring is brominated using bromine or a brominating agent.
Attachment of the Propanol Moiety: The final step involves the reaction of the bromophenyl-pyridazine intermediate with a propanol derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the pyridazine ring to a more saturated form.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}propan-1-ol has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyridazine ring can interact with polar or charged residues. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylpyridazine: Lacks the propanol moiety but shares the bromophenyl and pyridazine core.
3-Aminopropanol Derivatives: Similar in structure but with different substituents on the pyridazine ring.
Pyridazine Derivatives: Compounds with various substituents on the pyridazine ring, exhibiting different biological activities.
Uniqueness
3-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}propan-1-ol is unique due to the combination of the bromophenyl group, pyridazine ring, and propanol moiety. This unique structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14BrN3O |
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Molecular Weight |
308.17 g/mol |
IUPAC Name |
3-[[6-(4-bromophenyl)pyridazin-3-yl]amino]propan-1-ol |
InChI |
InChI=1S/C13H14BrN3O/c14-11-4-2-10(3-5-11)12-6-7-13(17-16-12)15-8-1-9-18/h2-7,18H,1,8-9H2,(H,15,17) |
InChI Key |
IZMIVDTWTGWPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NCCCO)Br |
Origin of Product |
United States |
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